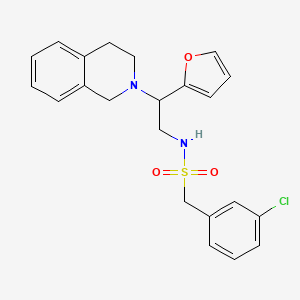

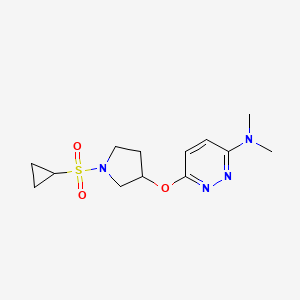

![molecular formula C25H29N3O4 B2550602 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798660-68-0](/img/structure/B2550602.png)

5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a 1,2,4-oxadiazole ring, which is known to be a versatile scaffold in drug design .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For instance, 2,5-disubstituted 1,3,4-oxadiazoles have been prepared from hydrazides by reaction with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Similarly, the synthesis of the compound would likely involve the formation of an intermediate from the corresponding hydrazide and subsequent cyclization to form the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been confirmed using various spectroscopic methods, including IR, NMR, and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. The presence of substituents such as the tert-butyl group and dimethoxyphenyl group in the compound of interest would influence its molecular conformation and, consequently, its biological activity.

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is often explored in the context of their potential as bioactive molecules. For example, some oxadiazole derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The specific chemical reactions and interactions of "this compound" would depend on its precise chemical structure and the nature of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky groups like tert-butyl or electron-donating groups like methoxy can affect these properties. For instance, the presence of tert-butyl groups has been shown to impact the lipophilicity and, consequently, the cell wall permeability of these molecules . The specific properties of the compound would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Characterization

1,2,4-oxadiazole derivatives are synthesized through various chemical routes, emphasizing the versatility and adaptability of this scaffold for different scientific applications. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, showcasing their potential in antitumor activity. These compounds were evaluated against a panel of cell lines, demonstrating significant biological activities which could be instrumental in the development of new therapeutic agents (Maftei et al., 2013).

Antioxidant Activity

The antioxidant properties of 1,2,4-oxadiazole derivatives have been explored, with compounds showing significant free-radical scavenging ability. This suggests their potential use in combating oxidative stress-related diseases (Shakir et al., 2014).

Applications in Organic Electronics

1,2,4-oxadiazole derivatives have found applications in the field of organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The synthesis and structure-property relationships of these compounds are critical for enhancing device performance, indicating the broad applicability of 1,2,4-oxadiazole derivatives beyond biological systems (Wang et al., 2001).

Enzymatic Activity and Metabolic Studies

The enzymatic activity and metabolic profiling of 1,2,4-oxadiazole derivatives have been studied, providing insights into their pharmacokinetic properties and mechanisms of action. For instance, the metabolic pathways of certain 1,2,4-oxadiazole compounds in liver microsomes have been elucidated, offering valuable information for drug development processes (Yoo et al., 2008).

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-25(2,3)18-11-8-16(9-12-18)24(29)28-14-6-7-19(28)23-26-22(27-32-23)17-10-13-20(30-4)21(15-17)31-5/h8-13,15,19H,6-7,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBUNPSHYGSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2550523.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)

![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2550540.png)

![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)